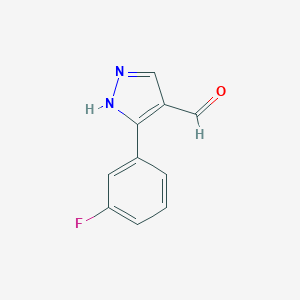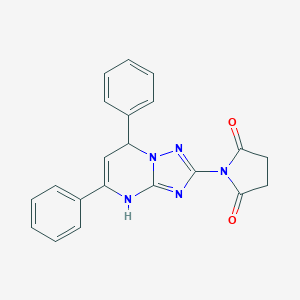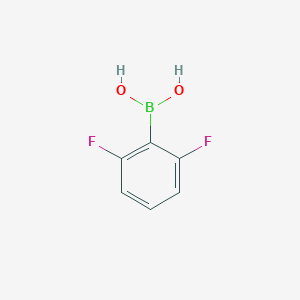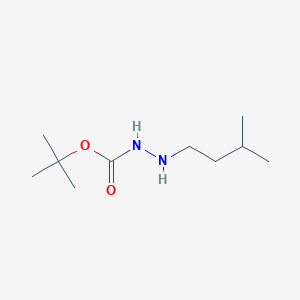
4-Hydroxy-4-propan-2-ylcyclohexa-2,5-dien-1-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-Hydroxy-4-propan-2-ylcyclohexa-2,5-dien-1-one, also known as HPCHD, is a synthetic compound that has gained attention in recent years due to its potential applications in scientific research. HPCHD is a cyclic enone that has been synthesized through various methods and has been studied for its mechanism of action, biochemical and physiological effects, and potential future directions in research.
Mécanisme D'action
The mechanism of action of 4-Hydroxy-4-propan-2-ylcyclohexa-2,5-dien-1-one is not fully understood, but it is believed to involve the inhibition of the NF-κB signaling pathway, which is involved in the regulation of inflammation and immune responses in the body. 4-Hydroxy-4-propan-2-ylcyclohexa-2,5-dien-1-one has also been shown to scavenge free radicals and inhibit lipid peroxidation, which may contribute to its antioxidant properties.
Biochemical and Physiological Effects:
Studies have shown that 4-Hydroxy-4-propan-2-ylcyclohexa-2,5-dien-1-one has anti-inflammatory and antioxidant effects in vitro and in vivo. It has been shown to inhibit the production of pro-inflammatory cytokines and chemokines, as well as reduce oxidative stress in cells. Additionally, 4-Hydroxy-4-propan-2-ylcyclohexa-2,5-dien-1-one has been shown to have neuroprotective effects in animal models of Parkinson's disease and Alzheimer's disease.
Avantages Et Limitations Des Expériences En Laboratoire
One advantage of using 4-Hydroxy-4-propan-2-ylcyclohexa-2,5-dien-1-one in laboratory experiments is its relatively simple synthesis method, which allows for the production of large quantities of the compound. Additionally, 4-Hydroxy-4-propan-2-ylcyclohexa-2,5-dien-1-one has been shown to be stable under a variety of conditions, making it a reliable tool for studying the effects of oxidative stress and inflammation in cells. However, one limitation of using 4-Hydroxy-4-propan-2-ylcyclohexa-2,5-dien-1-one is that its mechanism of action is not fully understood, which may limit its potential applications in drug development.
Orientations Futures
There are several potential future directions for research on 4-Hydroxy-4-propan-2-ylcyclohexa-2,5-dien-1-one. One area of interest is its potential use as a therapeutic agent for the treatment of inflammatory diseases, such as rheumatoid arthritis and inflammatory bowel disease. Additionally, 4-Hydroxy-4-propan-2-ylcyclohexa-2,5-dien-1-one may have applications in the development of new fluorescent probes for detecting reactive oxygen species in biological systems. Further studies are needed to fully understand the mechanism of action of 4-Hydroxy-4-propan-2-ylcyclohexa-2,5-dien-1-one and its potential applications in scientific research.
Méthodes De Synthèse
4-Hydroxy-4-propan-2-ylcyclohexa-2,5-dien-1-one can be synthesized through several methods, including the reaction of 4-hydroxybenzaldehyde with acetone and cyclohexanone in the presence of a base catalyst. This reaction results in the formation of 4-Hydroxy-4-propan-2-ylcyclohexa-2,5-dien-1-one as a yellow crystalline solid with a melting point of 85-87°C.
Applications De Recherche Scientifique
4-Hydroxy-4-propan-2-ylcyclohexa-2,5-dien-1-one has been studied for its potential applications in scientific research, particularly in the field of medicinal chemistry. It has been shown to exhibit anti-inflammatory and antioxidant properties, making it a potential candidate for the development of new drugs for the treatment of various diseases. Additionally, 4-Hydroxy-4-propan-2-ylcyclohexa-2,5-dien-1-one has been studied for its potential use as a fluorescent probe for detecting reactive oxygen species in biological systems.
Propriétés
Numéro CAS |
192193-84-3 |
|---|---|
Nom du produit |
4-Hydroxy-4-propan-2-ylcyclohexa-2,5-dien-1-one |
Formule moléculaire |
C9H12O2 |
Poids moléculaire |
152.19 g/mol |
Nom IUPAC |
4-hydroxy-4-propan-2-ylcyclohexa-2,5-dien-1-one |
InChI |
InChI=1S/C9H12O2/c1-7(2)9(11)5-3-8(10)4-6-9/h3-7,11H,1-2H3 |
Clé InChI |
GMQXYSYQWIIAOI-UHFFFAOYSA-N |
SMILES |
CC(C)C1(C=CC(=O)C=C1)O |
SMILES canonique |
CC(C)C1(C=CC(=O)C=C1)O |
Synonymes |
2,5-Cyclohexadien-1-one,4-hydroxy-4-(1-methylethyl)-(9CI) |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![Furo[2,3-b]pyridine-6-methanamine](/img/structure/B68843.png)

![N-[4-chloro-2-(trifluoromethoxy)phenyl]acetamide](/img/structure/B68845.png)
![(3R)-3-ethynyl-1-azabicyclo[2.2.2]octan-3-ol](/img/structure/B68846.png)

![Methyl 3-[(1H-pyrrol-1-yl)methyl]benzoate](/img/structure/B68850.png)


![Methyl 2-[(3-amino-3-thioxopropyl)thio]acetate](/img/structure/B68857.png)


![(2R,3S,4R,6R)-3-Hydroxy-6-[(11R,15R,17R)-4-hydroxy-17-methyl-2,9,13-trioxo-12,16-dioxatetracyclo[8.7.0.03,8.011,15]heptadeca-1(10),3,5,7-tetraen-7-yl]-N,N,2-trimethyloxan-4-amine oxide](/img/structure/B68861.png)

